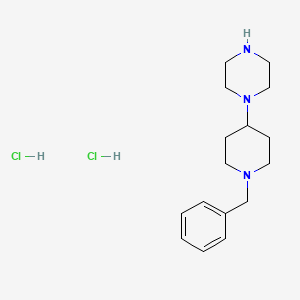

1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)14-18-10-6-16(7-11-18)19-12-8-17-9-13-19;;/h1-5,16-17H,6-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNVHPUYCHAVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCNCC2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparison of 1-Benzyl-4-piperidine Aldehyde Preparation Methods

| Parameter | Swern Oxidation Route | Direct Partial Reduction Route |

|---|---|---|

| Starting Material | 1-Benzyl-4-piperidine carbinol | 1-Benzyl-4-piperidine methyl/ethyl formate |

| Oxidizing Agent | Oxalyl chloride/DMSO (Swern) | Red aluminum complex |

| Reaction Conditions | Ultralow temperature (-78°C) | Low temperature (~0°C) |

| Yield | Moderate to high | High (~96.5%) |

| Industrial Scalability | Limited due to odor and temperature | High, simpler process |

| Environmental Concerns | Dimethyl sulfide odor and waste | Lower environmental impact |

Coupling with Piperazine and Salt Formation

Following the synthesis of the 1-benzyl-4-piperidine intermediate, the next step involves its reaction with piperazine to form the target compound. The general strategy includes:

N-Alkylation of Piperazine:

The 1-benzyl-4-piperidine moiety is introduced onto piperazine via nucleophilic substitution reactions, often employing alkyl halides or activated intermediates under basic conditions (e.g., potassium carbonate in acetonitrile). This step forms the 1-(1-benzyl-piperidin-4-yl)-piperazine intermediate.Salt Formation (Dihydrochloride):

The free base is then converted into its dihydrochloride salt by treatment with hydrogen chloride in solvents like dioxane or methanol. This step enhances the compound's stability and solubility, facilitating handling and further applications.

Supporting Synthetic Routes and Research Findings

While direct literature on 1-(1-benzyl-piperidin-4-yl)-piperazine dihydrochloride is limited, related synthetic strategies for similar compounds provide valuable insights:

Multi-step syntheses involving protection/deprotection strategies (e.g., Boc protection of amines), selective alkylations, and reductions with lithium aluminum hydride (LiAlH4) are common in constructing complex piperidine and piperazine derivatives.

Guanidine derivatives related to piperazine and piperidine scaffolds are synthesized through guanylation reactions using reagents like 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, followed by acid deprotection to yield dihydrochloride salts.

The use of red aluminum complexes for selective partial reduction of esters to aldehydes is a key step in preparing intermediates with high purity and yield, supporting efficient downstream coupling reactions.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Ester formation | 4-Piperidine ethyl/methyl formate + benzyl chloride + NaHCO3 + dehydrated alcohol, reflux 3h | Formation of 1-benzyl-4-piperidine esters, high yield (~93.8%) |

| Partial reduction | Red aluminum-morpholine complex, toluene/hexamethylene, 0°C, 2-3h | 1-Benzyl-4-piperidine aldehyde, high yield (~96.5%) |

| N-Alkylation with piperazine | Piperazine + 1-benzyl-4-piperidine intermediate, K2CO3, acetonitrile, reflux | Formation of 1-(1-benzyl-piperidin-4-yl)-piperazine base |

| Salt formation | HCl in dioxane or methanol | Dihydrochloride salt, improved stability and solubility |

Chemical Reactions Analysis

1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule. Common reagents for these reactions include alkyl halides and amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that BPP exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.

- Anti-inflammatory Effects : Potential to modulate inflammatory responses.

- Neuropharmacological Effects : Interaction with various neurotransmitter systems.

Antimicrobial Research

BPP has been evaluated for its antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that BPP is particularly effective against fungal strains compared to certain bacterial strains, indicating a broader spectrum of activity.

Case Study on Antimicrobial Efficacy

A clinical study assessed the effectiveness of BPP against Staphylococcus aureus isolates from patients. The MIC was determined to be 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains.

Anti-inflammatory Applications

BPP has shown promise in reducing inflammation markers in vitro and in vivo. A study utilizing a lipopolysaccharide (LPS)-induced model revealed significant reductions in pro-inflammatory cytokines:

| Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | 150 | 50 |

| Interleukin-6 (IL-6) | 200 | 70 |

This data supports the use of BPP in managing inflammatory conditions.

Case Study on Anti-inflammatory Activity

In preclinical models involving LPS-induced inflammation, administration of BPP resulted in significant reductions in TNF-α and IL-6 levels, suggesting its role in modulating inflammatory responses.

Neuropharmacological Research

BPP's interaction with neurotransmitter systems such as serotonin and dopamine has led to investigations into its potential use in treating neurological disorders. Studies have indicated that BPP may act as an antagonist at certain receptor sites, influencing mood and behavior.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, but it often involves modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Dihydrochlorides

Key Structural Features

The compound’s distinct structure combines a benzyl-piperidine scaffold with a piperazine ring. This contrasts with other piperazine derivatives, which often feature aryl or alkyl substituents directly attached to the piperazine. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparison

Pharmacological and Functional Differences

Receptor Selectivity :

- Cyclizine and Meclizine primarily act as histamine H1 receptor antagonists due to their benzhydryl or benzyl substituents, which enhance lipophilicity and membrane penetration .

- Trimetazidine modifies cardiac metabolism by inhibiting fatty acid oxidation, attributed to its trimethoxybenzyl group .

- 1-(4-Chlorophenyl)piperazine derivatives show affinity for serotonin receptors (5-HT1A/1B), influencing sympathetic nerve activity .

- The target compound ’s benzyl-piperidine-piperazine structure may confer unique binding to dopamine or sigma receptors, as seen in analogs like SA-4503 (a sigma-1 agonist with a phenethyl-piperazine scaffold) .

- Solubility and Bioavailability: Dihydrochloride salts generally improve water solubility.

Toxicity and Stability : Piperazine derivatives (e.g., piperazine dihydrochloride) can form mutagenic N-nitroso compounds under acidic conditions . The target compound’s bulky benzyl group may reduce nitrosation risk compared to simpler analogs like 1-(4-chlorophenyl)piperazine .

Biological Activity

1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride, with the chemical formula C16H25N3·2HCl and CAS number 926904-42-9, is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to various bioactive molecules and exhibits a range of biological activities, particularly in the central nervous system (CNS).

The biological activity of 1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. It acts as an agonist at the 5-HT2A receptor, which plays a crucial role in mood regulation and cognitive functions. By enhancing serotonin signaling, this compound may improve mood and cognitive performance, making it a candidate for treating mood disorders and cognitive impairments.

Target Receptors

- 5-HT2A Receptor : Involved in mood regulation and cognition.

- Muscarinic Receptor 4 (M4) : Potential antagonist properties that may influence neurological disorders .

Biological Activity Overview

The compound has been studied for various biological activities:

- Antidepressant Effects : Its agonistic action on serotonin receptors suggests potential antidepressant properties.

- Neuroprotective Effects : Research indicates that piperazine derivatives can exhibit neuroprotective effects against neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that 1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride can affect neuronal cell lines by enhancing serotonin levels. This leads to improved neuronal survival and function under stress conditions.

In Vivo Studies

Animal model studies have shown that administration of this compound results in:

- Increased locomotor activity.

- Enhanced memory retention in behavioral tests.

These findings suggest its potential utility in treating conditions like depression and anxiety.

Case Studies

Case Study 1: Antidepressant Activity

A study involving rats subjected to chronic mild stress showed that treatment with 1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride significantly reduced depressive-like behavior compared to control groups. The compound's effects were comparable to standard antidepressants, indicating its potential as a therapeutic agent .

Case Study 2: Cognitive Enhancement

In a model of cognitive impairment induced by scopolamine, administration of the compound improved performance in memory tasks. This suggests its role as a cognitive enhancer, potentially beneficial for age-related cognitive decline or neurodegenerative diseases .

Comparative Biological Activity Table

Q & A

Q. What are the recommended synthesis protocols for 1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Reacting a piperidine derivative (e.g., 4-piperidone) with benzyl chloride to introduce the benzyl group.

- Step 2 : Coupling the modified piperidine with a piperazine derivative via nucleophilic substitution or reductive amination.

- Step 3 : Salt formation using hydrochloric acid to yield the dihydrochloride form, enhancing solubility and stability .

Key conditions include refluxing in ethanol/methanol, purification via recrystallization or chromatography, and strict pH control during salt formation .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties?

The dihydrochloride salt improves aqueous solubility, which is critical for in vitro assays and pharmacokinetic studies. It also stabilizes the compound against degradation under ambient conditions, as the protonated amine groups reduce susceptibility to oxidation .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments to verify substituent positions (e.g., benzyl and piperazine groups) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for pharmacological studies) .

Q. What key structural features dictate the compound’s reactivity in biological systems?

- The benzyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted studies.

- The piperazine ring provides hydrogen-bonding sites for receptor interactions.

- The dihydrochloride salt ensures ionization at physiological pH, facilitating solubility in aqueous media .

Advanced Research Questions

Q. How do structural modifications (e.g., positional isomerism) impact pharmacological activity?

Comparative studies of analogs reveal:

- Ortho/meta/para substitutions on the benzyl ring alter receptor binding. For example, meta-methylbenzyl derivatives show higher affinity for σ-1 receptors than para-substituted isomers .

- Fluorine or methoxy groups introduced on the aromatic ring modulate selectivity for serotonin or dopamine receptors .

Methodology: Use structure-activity relationship (SAR) models to prioritize substituents for synthesis and testing .

Q. How can researchers address contradictions in receptor binding data across studies?

Discrepancies may arise from:

- Experimental variables : Differences in assay pH, temperature, or solvent systems (e.g., DMSO concentration).

- Metabolite interference : Active metabolites (e.g., dealkylated derivatives) may contribute to observed effects .

Resolution: Standardize assay conditions and validate results using orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays) .

Q. What are the challenges in designing in vivo studies for this compound?

- Pharmacokinetic hurdles : Rapid metabolism by hepatic enzymes (e.g., CYP3A4) may reduce bioavailability.

- Blood-brain barrier penetration : Requires optimization of logP values through structural tweaks (e.g., adding fluorine substituents) .

Methodology: Use microdialysis or PET imaging to monitor brain distribution and receptor occupancy .

Q. How does the compound’s stability vary under different storage conditions?

- Long-term storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the piperazine ring.

- In solution : Use pH-buffered saline (pH 4–6) to avoid salt dissociation. Avoid freeze-thaw cycles to prevent aggregation .

Q. What methodologies enable comparative analysis with structural analogs?

- Computational docking : Predict binding modes to receptors like σ-1 or 5-HT1A using software (e.g., AutoDock Vina).

- Thermodynamic solubility assays : Compare salt forms (e.g., hydrochloride vs. citrate) to optimize formulation .

- In vitro toxicity profiling : Screen against hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess safety margins .

Q. How can researchers resolve discrepancies in synthesis yields?

- Reaction optimization : Vary solvents (e.g., acetonitrile vs. THF), catalysts (e.g., Pd/C for hydrogenation), or stoichiometry.

- Byproduct analysis : Use LC-MS to identify impurities (e.g., N-alkylated side products) and adjust reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.